

# Application Notes & Protocols: A Guide to Screening Pyrazole Derivatives for Antimicrobial Activity

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

**Cat. No.:** B087091

[Get Quote](#)

## Introduction: The Promise of Pyrazole Scaffolds in Antimicrobial Drug Discovery

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.<sup>[1][2]</sup> Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry.<sup>[3][4][5][6][7]</sup> Derivatives of this nucleus have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antiviral, and notably, antimicrobial properties.<sup>[4][6][7][8][9][10][11]</sup> The versatility of the pyrazole ring allows for extensive chemical modification, enabling the fine-tuning of its pharmacological and pharmacokinetic profiles.<sup>[5]</sup> <sup>[12]</sup> This has led to the identification of numerous pyrazole derivatives with potent activity against a wide spectrum of pathogens, including multidrug-resistant (MDR) bacteria and fungi.<sup>[2][5][13]</sup>

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of novel pyrazole derivatives for antimicrobial activity. The protocols herein are grounded in established methodologies, emphasizing reproducibility and adherence to international standards set by bodies like the Clinical and Laboratory Standards Institute (CLSI).<sup>[14][15][16][17][18]</sup> We will detail the foundational principles and step-by-step procedures for primary qualitative screening via the

disk diffusion assay and subsequent quantitative evaluation using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

## Part 1: Foundational Concepts & Experimental Strategy

The effective screening of a chemical library, such as one comprised of novel pyrazole derivatives, follows a logical, tiered approach. This strategy is designed to efficiently identify promising candidates while minimizing resource expenditure.

- Primary Screening (Qualitative): The initial step is a qualitative or semi-quantitative assay to quickly identify derivatives that exhibit any level of antimicrobial activity. The Kirby-Bauer disk diffusion method is a widely accepted and cost-effective technique for this purpose.[19][20][21] It provides a visual indication of growth inhibition.
- Secondary Screening (Quantitative): Compounds that show activity in the primary screen ("hits") are advanced to a quantitative assay to determine the potency of their antimicrobial effect. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible *in vitro* growth of a microorganism.[22][23][24][25][26][27]
- Tertiary Screening (Spectrum & Cidal Activity): Promising candidates from the secondary screen can be further evaluated against a broader panel of clinically relevant and resistant microbial strains. Additionally, a Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) assay can be performed to determine if the compound is microbistatic (inhibits growth) or microbicidal (kills the organism).

This guide will focus on the detailed protocols for the primary and secondary screening stages.

## Experimental Workflow Overview

The overall process from compound synthesis to preliminary antimicrobial characterization is depicted below. This workflow ensures a systematic evaluation of each pyrazole derivative.

[Click to download full resolution via product page](#)

Caption: High-level workflow for the antimicrobial screening of pyrazole derivatives.

## Part 2: Detailed Experimental Protocols

### Protocol 1: Kirby-Bauer Disk Diffusion Assay (Primary Screening)

This method qualitatively assesses the antimicrobial activity of pyrazole compounds by measuring the zone of growth inhibition around a compound-impregnated disk.[19][21][28][29]

Causality Behind Experimental Choices:

- Medium: Mueller-Hinton Agar (MHA) is the standard medium for routine susceptibility testing of non-fastidious bacteria because of its batch-to-batch reproducibility and low concentration of inhibitors for common antimicrobials.[29] For fungi, Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) is typically used.
- Inoculum Standardization: The turbidity of the microbial suspension is adjusted to a 0.5 McFarland standard. This corresponds to a specific cell density (approx.  $1.5 \times 10^8$  CFU/mL), ensuring that the resulting lawn of growth is confluent and reproducible, which is critical for accurate zone size measurement.[20][30]
- Disk Application: Disks must be pressed firmly onto the agar to ensure complete contact, which is essential for the uniform diffusion of the compound into the medium.[19][29]

**Materials:**

- Test pyrazole compounds
- Dimethyl sulfoxide (DMSO, sterile)
- Standard antibiotic disks (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) for positive control
- Blank sterile paper disks (6 mm diameter)
- Mueller-Hinton Agar (MHA) plates (for bacteria)
- Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) plates (for fungi)
- Test microorganisms (e.g., *Staphylococcus aureus* ATCC 29213, *Escherichia coli* ATCC 25922, *Candida albicans* ATCC 10231)
- Sterile saline solution (0.85% NaCl) or Mueller-Hinton Broth (MHB)
- 0.5 McFarland turbidity standard
- Sterile cotton swabs
- Sterile forceps or disk dispenser
- Incubator

**Procedure:**

- Preparation of Test Disks: a. Dissolve each pyrazole derivative in sterile DMSO to a stock concentration of 1 mg/mL. b. Aseptically apply a defined volume (e.g., 20  $\mu$ L) of each compound solution onto a sterile blank paper disk. This will result in a disk containing 20  $\mu$ g of the compound. c. Prepare a negative control disk by applying 20  $\mu$ L of pure DMSO. d. Allow the disks to dry completely in a sterile environment (e.g., a biological safety cabinet) before application.

- Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism. b. Transfer the colonies into a tube containing 4-5 mL of sterile saline or broth. c. Vortex the tube to create a smooth suspension. d. Adjust the turbidity of the suspension to match the 0.5 McFarland standard by adding more bacteria or more saline/broth.[20]
- Plate Inoculation: a. Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension. b. Remove excess fluid by pressing and rotating the swab firmly against the inside wall of the tube above the fluid level.[20] c. Streak the swab evenly over the entire surface of the agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[19][20] d. Finally, swab the rim of the agar.
- Disk Application: a. Allow the inoculated plate to dry for 3-5 minutes, but no more than 15 minutes.[20] b. Using sterile forceps or a disk dispenser, place the prepared test compound disks, the positive control disk, and the negative control disk onto the surface of the agar. c. Ensure disks are spaced far enough apart (at least 24 mm from center to center) to prevent the overlapping of inhibition zones.[19] d. Gently press each disk down to ensure complete contact with the agar surface.[29]
- Incubation: a. Invert the plates and incubate them within 15 minutes of disk application. b. Incubate bacterial plates at  $35 \pm 2^{\circ}\text{C}$  for 16-20 hours. c. Incubate fungal plates at 28-30°C for 24-48 hours, or longer, depending on the organism.
- Result Interpretation: a. After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) in millimeters (mm). b. The DMSO control should show no zone of inhibition. The positive control should show a zone within its expected quality control range. c. The presence of a clear zone around a test compound disk indicates antimicrobial activity.

## Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of a pyrazole derivative that inhibits the visible growth of a microorganism in a liquid medium.[22][23][31] The protocol is based on CLSI guidelines.[16][26]

### Causality Behind Experimental Choices:

- 96-Well Plate Format: This microplate format allows for the efficient testing of multiple compounds and concentrations simultaneously, conserving reagents and sample material. [\[22\]](#)[\[23\]](#)
- Two-Fold Serial Dilution: This standard dilution series allows for the precise determination of the MIC value across a logarithmic concentration gradient. [\[23\]](#)[\[27\]](#)
- Controls: Including sterility (medium only) and growth (medium + inoculum) controls is critical for validating the assay. The sterility control ensures the medium is not contaminated, while the growth control confirms the viability of the inoculum under the test conditions. [\[23\]](#)

### Materials:

- Pyrazole "hits" from the primary screen
- Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)
- DMSO (sterile)
- Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria
- RPMI-1640 medium for fungi
- Sterile 96-well microtiter plates with lids
- Test microorganisms and standardized inoculum (prepared as in Protocol 1)
- Multichannel pipette
- Plate reader (optional, for spectrophotometric reading)
- Growth indicator dye (e.g., Resazurin or TTC), optional

### Procedure:

- Preparation of Compound Plate: a. Dissolve the pyrazole compounds in DMSO to create a high-concentration stock (e.g., 1280  $\mu$ g/mL). b. In a 96-well plate (the "compound plate"), prepare an intermediate dilution. For example, add 10  $\mu$ L of the 1280  $\mu$ g/mL stock to 90  $\mu$ L of broth. This creates a 128  $\mu$ g/mL solution (at 2x the highest final test concentration). c. Dispense 100  $\mu$ L of appropriate sterile broth into wells 2 through 12 of a new sterile 96-well microtiter plate (the "test plate"). d. Add 200  $\mu$ L of the 128  $\mu$ g/mL compound solution to well 1 of the test plate. e. Perform a two-fold serial dilution by transferring 100  $\mu$ L from well 1 to well 2. Mix well by pipetting up and down. f. Continue this serial transfer from well 2 to 3, and so on, up to well 10. g. After mixing in well 10, discard 100  $\mu$ L. h. Well 11 will serve as the growth control (no compound). Well 12 will be the sterility control (no compound, no inoculum).
- Inoculation: a. Dilute the standardized 0.5 McFarland inoculum suspension with broth to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in each well after inoculation. [27] b. Add 100  $\mu$ L of this final bacterial suspension to wells 1 through 11. Do not add inoculum to well 12 (sterility control). c. The final volume in each well (1-11) is now 200  $\mu$ L. The compound concentrations are now halved, ranging from 64  $\mu$ g/mL down to 0.125  $\mu$ g/mL.
- Incubation: a. Cover the plate and incubate at  $35 \pm 2^\circ\text{C}$  for 16-20 hours for most bacteria.[27] Fungal plates are typically incubated at  $35^\circ\text{C}$  for 24 hours.
- Reading and Interpretation: a. After incubation, visually inspect the plate for turbidity. A small button of cells at the bottom of a well indicates growth. b. The MIC is the lowest concentration of the pyrazole derivative at which there is no visible growth (the first clear well).[23][26] c. The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid. If not, the assay is invalid. d. Optionally, a growth indicator like Resazurin can be added. A color change (e.g., blue to pink) indicates viable cells. The MIC is the lowest concentration where no color change occurs.



[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for the broth microdilution MIC assay.

## Part 3: Data Presentation & Interpretation

Clear and concise data presentation is crucial for comparing the activity of different pyrazole derivatives.

**Table 1: Hypothetical Disk Diffusion Screening Results**

| Compound ID   | Substitution Pattern                              | S. aureus (mm) | E. coli (mm) | C. albicans (mm) |
|---------------|---------------------------------------------------|----------------|--------------|------------------|
| PZ-001        | 3-CF <sub>3</sub> , 5-phenyl                      | 18             | 14           | 0                |
| PZ-002        | 3-CH <sub>3</sub> , 5-(4-Cl-phenyl)               | 22             | 19           | 12               |
| PZ-003        | 3-CF <sub>3</sub> , 5-(4-NO <sub>2</sub> -phenyl) | 25             | 21           | 0                |
| PZ-004        | 3-CH <sub>3</sub> , 5-H                           | 7              | 6            | 0                |
| Ciprofloxacin | (Positive Control)                                | 28             | 32           | N/A              |
| Fluconazole   | (Positive Control)                                | N/A            | N/A          | 25               |
| DMSO          | (Negative Control)                                | 0              | 0            | 0                |

Zone of inhibition measured in millimeters (mm); includes 6 mm disk diameter. 0 indicates no activity.

**Table 2: Hypothetical MIC Values for Active Compounds**

| Compound ID   | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
|---------------|-----------------------|---------------------|-------------------------|
| PZ-001        | 16                    | 32                  | >64                     |
| PZ-002        | 4                     | 8                   | 32                      |
| PZ-003        | 2                     | 4                   | >64                     |
| Ciprofloxacin | 0.5                   | 0.25                | N/A                     |
| Fluconazole   | N/A                   | N/A                 | 2                       |

MIC values determined by broth microdilution. >64 indicates no inhibition at the highest concentration tested.

#### Interpreting the Results & Structure-Activity Relationships (SAR):

The data presented above, though hypothetical, allows for preliminary structure-activity relationship (SAR) analysis. For example:

- The presence of a trifluoromethyl (CF<sub>3</sub>) group at the 3-position (PZ-001, PZ-003) appears to confer potent antibacterial activity compared to a methyl group (PZ-002, PZ-004).[\[32\]](#)
- An electron-withdrawing nitro group on the 5-phenyl substituent (PZ-003) resulted in the most potent antibacterial activity, suggesting that electronic effects play a key role.[\[33\]](#)
- Compound PZ-002, with a chloro-phenyl substituent, was the only derivative to show moderate antifungal activity, indicating that specific substitutions can modulate the spectrum of activity.

These initial SAR insights are critical for guiding the next cycle of chemical synthesis to optimize potency and spectrum.[\[1\]](#)[\[32\]](#)[\[33\]](#)

## Conclusion

The protocols detailed in these application notes provide a robust framework for the initial antimicrobial evaluation of novel pyrazole derivatives. By employing a systematic screening cascade, from the qualitative disk diffusion assay to the quantitative broth microdilution MIC determination, researchers can efficiently identify and prioritize promising lead compounds. Adherence to standardized methodologies, such as those outlined by CLSI, is paramount for generating reliable, reproducible, and comparable data. The resulting MIC values and preliminary SAR insights form the foundation for further preclinical development, including mechanism of action studies, toxicity profiling, and in vivo efficacy testing, ultimately contributing to the vital search for new antimicrobial therapies.[\[12\]](#)

## References

- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Institutes of Health. [\[Link\]](#)

- Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI. [\[Link\]](#)
- Broth microdilution. Wikipedia. [\[Link\]](#)
- Broth Microdilution. MI - Microbiology. [\[Link\]](#)
- Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical and Scientific Innovation. [\[Link\]](#)
- Synthesis of novel pyrazole derivatives containing tetrahydrocarbazole, antimicrobial evaluation and molecular properties. Journal of Education and Science. [\[Link\]](#)
- Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry. [\[Link\]](#)
- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. [\[Link\]](#)
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [\[Link\]](#)
- Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. [\[Link\]](#)
- Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of *Campylobacter jejuni* and *Campylobacter coli*. Journal of Clinical Microbiology. [\[Link\]](#)
- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. National Institutes of Health. [\[Link\]](#)
- Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. MDPI. [\[Link\]](#)
- Synthesis and Antimicrobial Screening of 3-Fluoromethyl Pyrazole Derivatives. Taylor & Francis Online. [\[Link\]](#)

- Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. National Institutes of Health. [\[Link\]](#)
- Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Institute for Collaborative Biotechnology. [\[Link\]](#)
- How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [\[Link\]](#)
- Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. [\[Link\]](#)
- Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. National Institutes of Health. [\[Link\]](#)
- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. National Institutes of Health. [\[Link\]](#)
- Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [\[Link\]](#)
- Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [\[Link\]](#)
- ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. International Journal of Research and Analytical Reviews. [\[Link\]](#)
- Disk diffusion method. SEAFDEC/AQD Institutional Repository. [\[Link\]](#)
- M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Clinical and Laboratory Standards Institute. [\[Link\]](#)
- Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Clinical Microbiology and Antimicrobial Chemotherapy. [\[Link\]](#)
- M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [\[Link\]](#)
- Determination of Minimum Inhibitory Concentration (MIC). Bio-protocol. [\[Link\]](#)

- M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [[Link](#)]
- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [[Link](#)]
- Structure activity relationship (SAR). ResearchGate. [[Link](#)]
- Disk Diffusion Method for Antibiotic Susceptibility Test. Creative Biolabs. [[Link](#)]
- Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Current Organocatalysis. [[Link](#)]
- Structure-Activity Relationship and Antimicrobial Evaluation of N-Phenylpyrazole Curcumin Derivatives. Bentham Science. [[Link](#)]
- The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. National Institutes of Health. [[Link](#)]
- antimicrobial activities of pyrazole derivatives: a review of the literature. Semantic Scholar. [[Link](#)]
- Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Current Organic Synthesis. [[Link](#)]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemcom.com [echemcom.com]
- 4. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrar.org [ijrar.org]
- 7. eurekaselect.com [eurekaselect.com]
- 8. mdpi.com [mdpi.com]
- 9. jpsbr.org [jpsbr.org]
- 10. orientjchem.org [orientjchem.org]
- 11. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives [mdpi.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 15. goums.ac.ir [goums.ac.ir]
- 16. nih.org.pk [nih.org.pk]
- 17. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 18. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. hardydiagnostics.com [hardydiagnostics.com]
- 20. asm.org [asm.org]
- 21. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 22. Broth microdilution - Wikipedia [en.wikipedia.org]
- 23. Broth Microdilution | MI [microbiology.mlsascp.com]
- 24. protocols.io [protocols.io]
- 25. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT

and Caltech. [icb.ucsb.edu]

- 26. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 27. [benchchem.com](#) [benchchem.com]
- 28. [fwdamr-reflabcap.eu](#) [fwdamr-reflabcap.eu]
- 29. [files01.core.ac.uk](#) [files01.core.ac.uk]
- 30. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 31. Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of *Campylobacter jejuni* and *Campylobacter coli* - PMC [pmc.ncbi.nlm.nih.gov]
- 32. [researchgate.net](#) [researchgate.net]
- 33. [benthamdirect.com](#) [benthamdirect.com]
- To cite this document: BenchChem. [Application Notes & Protocols: A Guide to Screening Pyrazole Derivatives for Antimicrobial Activity]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b087091#screening-pyrazole-derivatives-for-antimicrobial-activity>]

---

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)